molecular formula C7H5N3O B011262 咪唑并[1,2-a]吡嗪-3-甲醛 CAS No. 106012-58-2

咪唑并[1,2-a]吡嗪-3-甲醛

货号 B011262
CAS 编号: 106012-58-2
分子量: 147.13 g/mol
InChI 键: FTYAMGYSJHEZQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde can be accomplished through various methods. One approach involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which allows for the efficient synthesis of the compound without any deliberate addition of a catalyst. This method is notable for its use of aqueous conditions and acetonitrile as a solvent, producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan et al., 2013). Additionally, an iodine-mediated intramolecular heteroannulation approach has been developed for constructing the imidazo[1,2-a]pyrazinone core, offering a metal-free protocol for accessing diversely functionalized imidazo[1,2-a]pyrazinone-3-carbaldehydes (N. Mishra et al., 2013).

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-3-carbaldehyde is characterized by the presence of an imidazo[1,2-a]pyrazine core with a carbaldehyde group attached at the third position. This structural arrangement provides a reactive site for various chemical transformations, enabling the compound to participate in a wide range of organic reactions. The compound's structure has been extensively studied using techniques such as X-ray crystallography, providing detailed insights into its conformation and reactivity (M. Adib et al., 2008).

科学研究应用

  1. 合成和生物应用:咪唑并[1,2-a]吡嗪以其多样的生物活性以及在药物开发中的潜力而闻名,合成方法的进步增强了它们的适用性 (Goel、Luxami 和 Paul,2015 年)

  2. 治疗潜力:这些化合物已显示出子宫松弛、抗支气管痉挛和心脏刺激特性,表明在各种医疗条件下具有潜在的治疗应用 (Sablayrolles 等人,1984 年)

  3. 化学功能化:钯催化的咪唑并[1,2-a]吡嗪一步选择性功能化,能够设计该系列中具有生物学意义的化合物 (Gembus 等人,2012 年)

  4. 多样性取代:一种无金属碘介导的方法允许高效构建多种取代的咪唑并[1,2-a]吡嗪酮核心,实现多样化的功能化 (Mishra 等人,2013 年)

  5. 正性肌力和血管扩张特性:咪唑并[1,2-a]吡嗪中氮的位置变化显着影响其正性肌力和血管扩张特性,为充血性心力衰竭等疾病提供了潜在的治疗方法 (Spitzer 等人,1988 年)

  6. 支气管扩张和环核苷酸磷酸二酯酶抑制:新的咪唑并[1,2-a]吡嗪衍生物显示出更高的支气管扩张和环核苷酸磷酸二酯酶抑制活性,表明在呼吸治疗中的潜力 (Vitse 等人,1999 年)

  7. 抗肿瘤活性:咪唑并[1,2-a]吡嗪-香豆素杂交体表现出有希望的体外抗肿瘤活性,暗示了它们在癌症治疗中的潜力 (Goel、Luxami 和 Paul,2015 年)

  8. 发光:这些化合物表现出生物发光和化学发光,在生物测定和生物传感器中提供了潜在的应用 (Teranishi,2007 年)

  9. 抗炎和镇痛活性:咪唑并[1,2-a]吡嗪衍生物已显示出有希望的抗炎、镇痛、解热和溃疡性活性,表明它们在疼痛和炎症管理中的应用 (Abignente 等人,1981 年)

  10. 潜在抗癌剂:与咪唑并[1,2-a]吡嗪相关的咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶的研究表明了作为抗癌剂的潜力,尽管需要更多的研究来证实它们的生物活性 (Temple 等人,1987 年)

  11. 对癌细胞系的细胞毒作用:基于咪唑并[1,2-a]吡嗪的抑制剂对癌细胞系显示出细胞毒作用,表明它们在肿瘤学中的潜力 (Myadaraboina 等人,2010 年)

安全和危害

  • Storage Temperature : Room temperature (RT) .

未来方向

For more detailed information, refer to the relevant research articles . 🌟

属性

IUPAC Name

imidazo[1,2-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAMGYSJHEZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545527
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazine-3-carbaldehyde

CAS RN

106012-58-2
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrazine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Imidazo[1,2-a]-pyrazine (0.30 g, 2.5 mmol) was dissolved in anhydrous DMF (10.0 mL) and added to a preformed solution of phosphorous oxychloride (0.26 mL, 2.8 mmol) in anhydrous DMF (10.0 mL). The solution was allowed to stir 72 h under nitrogen at RT. The solution was then poured into water (100 mL) and residual organics extracted with diethyl ether (3×30 mL). The remaining aqueous portion was concentrated to dryness under a nitrogen stream to yield the title compound (0.050 g). MS (ESI+) for m/z 148 (M+H)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyrazine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyrazine-3-carbaldehyde
Reactant of Route 3
Imidazo[1,2-a]pyrazine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyrazine-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyrazine-3-carbaldehyde
Reactant of Route 6
Imidazo[1,2-a]pyrazine-3-carbaldehyde

Citations

For This Compound
1
Citations
AV Borisov, AA Tolmachev, OA Zavada… - Chemistry of …, 2013 - Springer
Synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus have been considered. Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and …
Number of citations: 9 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。